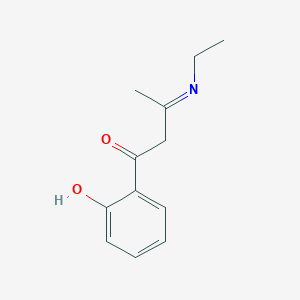
(3E)-3-(Ethylimino)-1-(2-hydroxyphenyl)butan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3E)-3-(Ethylimino)-1-(2-hydroxyphenyl)butan-1-one is an organic compound that belongs to the class of imines. Imines are characterized by the presence of a carbon-nitrogen double bond. This compound features an ethylimino group and a hydroxyphenyl group, making it a molecule of interest in various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-(Ethylimino)-1-(2-hydroxyphenyl)butan-1-one typically involves the condensation of an appropriate aldehyde or ketone with an amine. The reaction conditions may include:
Solvent: Common solvents like ethanol or methanol.
Catalyst: Acid catalysts such as hydrochloric acid or sulfuric acid.
Temperature: Mild heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming oxo derivatives.
Reduction: Reduction reactions may convert the imine group to an amine.
Substitution: The hydroxy group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of alkylated or acylated products.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity.
Medicine: Investigated for its pharmacological properties.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (3E)-3-(Ethylimino)-1-(2-hydroxyphenyl)butan-1-one involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophiles, affecting various biochemical pathways. The hydroxyphenyl group may contribute to its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
(3E)-3-(Ethylimino)-1-(2-hydroxyphenyl)propan-1-one: Similar structure with a shorter carbon chain.
(3E)-3-(Methylimino)-1-(2-hydroxyphenyl)butan-1-one: Similar structure with a methyl group instead of an ethyl group.
Uniqueness
(3E)-3-(Ethylimino)-1-(2-hydroxyphenyl)butan-1-one is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
51138-37-5 |
|---|---|
Fórmula molecular |
C12H15NO2 |
Peso molecular |
205.25 g/mol |
Nombre IUPAC |
3-ethylimino-1-(2-hydroxyphenyl)butan-1-one |
InChI |
InChI=1S/C12H15NO2/c1-3-13-9(2)8-12(15)10-6-4-5-7-11(10)14/h4-7,14H,3,8H2,1-2H3 |
Clave InChI |
ZPRCVVVBMWJAPN-UHFFFAOYSA-N |
SMILES canónico |
CCN=C(C)CC(=O)C1=CC=CC=C1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


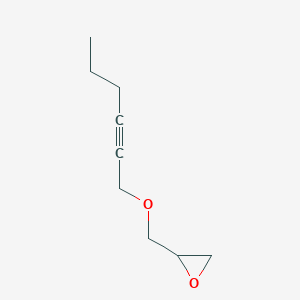
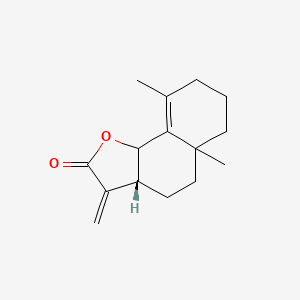
![[1-(Chloromethyl)cyclopropyl]benzene](/img/structure/B14653253.png)
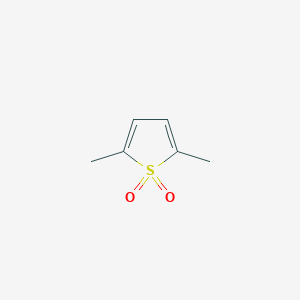
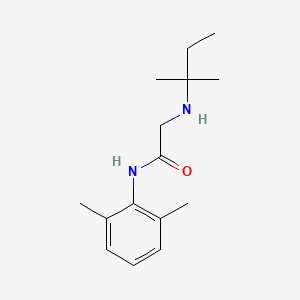
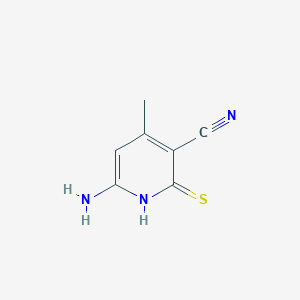
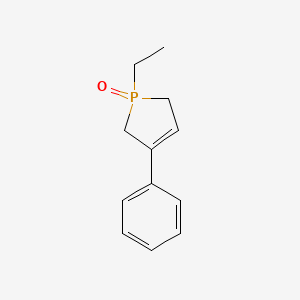
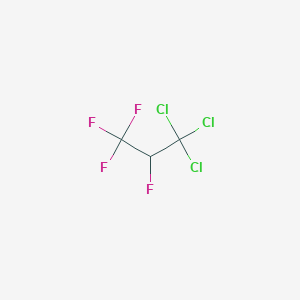

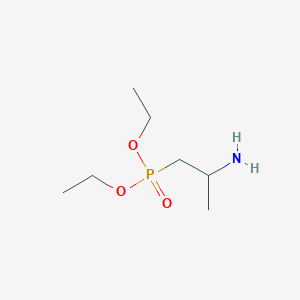
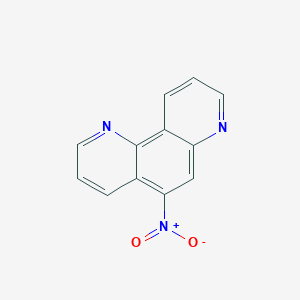
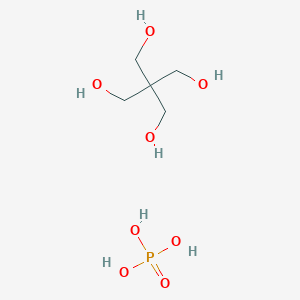
![3-Bromo-5-methylpyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B14653322.png)

